molecular formula C14H9BrN2O2 B2615922 4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 422536-00-3

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No. B2615922
CAS RN: 422536-00-3
M. Wt: 317.142
InChI Key: GCPKIGQJCIJKJP-UHFFFAOYSA-N
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Description

“4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound also contains a bromophenyl group, which is a phenyl group with a bromine atom attached .


Synthesis Analysis

The synthesis of oxadiazoles, including “this compound”, has been a subject of interest in medicinal and pharmaceutical chemistry . The synthesis of these compounds often involves the formation of a five-membered heterocyclic ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” includes an oxadiazole ring, a bromophenyl group, and a phenol group . The oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The bromophenyl group is a phenyl group with a bromine atom attached .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol, due to its structural properties, has applications in the development of organic light-emitting diodes (OLEDs). Research has shown that compounds with oxadiazole and phenol units demonstrate properties conducive to efficient OLEDs with low efficiency roll-off. This means they maintain high efficiency even at high luminance levels, which is crucial for practical applications in display and lighting technologies (Jin et al., 2014).

Chemosensors

Compounds with a structure similar to this compound have been utilized in the development of selective and colorimetric chemosensors. These chemosensors are specifically designed for detecting fluoride ions. The presence of both phenolic hydroxyl and oxadiazole groups in these compounds provides the necessary chemical properties for this application (Ma et al., 2013).

Anticancer Agents

Some derivatives of 1,2,4-oxadiazoles, which include structures similar to this compound, have been identified as novel apoptosis inducers and potential anticancer agents. These compounds have shown activity against various cancer cell lines and can induce apoptosis, which is a desired effect in cancer treatments (Zhang et al., 2005).

Antimicrobial Activity

Studies have also revealed the antimicrobial properties of compounds containing 1,3,4-oxadiazole and phenol units. These compounds have been found effective against various bacterial species, indicating their potential in antimicrobial drug development (Ustabaş et al., 2020).

Corrosion Inhibition

In industrial applications, such as in kerosene reservoirs, derivatives of 1,2,4-oxadiazole have been studied as corrosion inhibitors. These compounds can form protective layers on metal surfaces, thereby reducing corrosion, which is a significant issue in the maintenance of industrial equipment (Yaqo et al., 2019).

Optoelectronic Devices

Oxadiazole derivatives exhibit properties that make them suitable for use in optoelectronic devices. Their photophysical properties, such as electron mobility and energy levels, are conducive to applications in devices like sensors and photonic technologies (Shih et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromophenol, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-11-5-1-9(2-6-11)13-16-14(19-17-13)10-3-7-12(18)8-4-10/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKIGQJCIJKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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